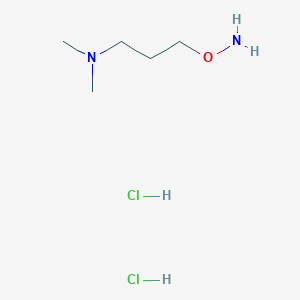

3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

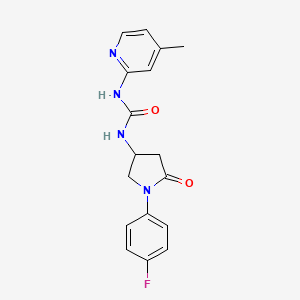

The compound “3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride” likely contains an aminooxy functional group and a dimethylamine group attached to a propane backbone. The “dihydrochloride” indicates that it is a salt with two chloride ions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, aminooxy compounds are generally synthesized through oximation reactions, which involve the reaction of an aminooxy moiety with a carbonyl group .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The aminooxy and dimethylamine groups would likely be attached to different carbons on the propane backbone .Chemical Reactions Analysis

Aminooxy compounds are known to undergo oximation reactions with carbonyl groups, forming robust oxime ether linkages . They can also participate in reductive oxyamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the aminooxy and dimethylamine groups could influence its polarity, solubility, and reactivity .Scientific Research Applications

Synthesis and Derivatives

Productive Syntheses of Extended Amines : Research has demonstrated the productive synthesis of extended amines, such as 1-ethynylcyclopropylamine, from simpler amines like 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride. These compounds serve as precursors for further chemical transformations, including the creation of N-Fmoc-protected derivatives for peptide synthesis (Kozhushkov et al., 2010).

Biomedical Applications

Antibacterial Biocides : The modification of silsesquioxanes with amines, akin to 3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride, has been explored for antibacterial applications. These compounds, when functionalized onto surfaces, have shown efficacy against both Gram-positive and Gram-negative bacteria, highlighting their potential as surface coatings with antimicrobial properties (Chojnowski et al., 2006).

Material Science

Surface Modification for Microfluidics : The application of aminosilanes for the surface modification of poly(dimethylsiloxane) (PDMS) in microfluidic devices underscores the importance of these compounds in creating biofunctional interfaces. Such modifications enable the selective immobilization of proteins or cells, facilitating the development of assays and cell patterning techniques critical in biomedical research (Séguin et al., 2010).

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC) : Aminosilanes are utilized in the derivatization of amines for their detection by HPLC with fluorescence detection. This technique allows for the sensitive and selective analysis of amino compounds in complex matrices, including biological and environmental samples, showcasing the versatility of aminosilanes in analytical methodologies (You et al., 2006).

Nanotechnology

Magnetic Nanoparticle Modification : Aminosilanes serve as key agents for the surface functionalization of magnetic nanoparticles, enabling their application in biomedical fields such as drug delivery, diagnostic imaging, and as contrast agents in magnetic resonance imaging. The modification with aminosilanes provides a foundation for further conjugation with therapeutic molecules or targeting ligands, enhancing the nanoparticles' biocompatibility and functionality (Shen et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

O-[3-(dimethylamino)propyl]hydroxylamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O.2ClH/c1-7(2)4-3-5-8-6;;/h3-6H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEFYPRSPSDJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCON.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminooxy)-N,N-dimethylpropan-1-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2918847.png)

![2-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2918860.png)